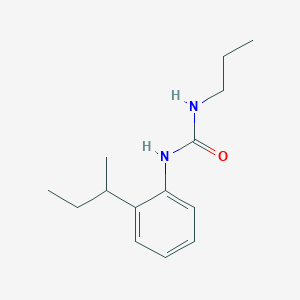
N-(2-sec-butylphenyl)-N'-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-sec-butylphenyl)-N'-propylurea, commonly known as BUPI, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system. BUPI has been shown to have a number of interesting properties, including its ability to modulate the immune system and its potential as a therapeutic agent for a range of diseases.
Mechanism of Action
BUPI acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system. The α7 nicotinic acetylcholine receptor is involved in a range of physiological processes, including learning and memory, attention, and inflammation. BUPI has been shown to modulate the activity of the α7 nicotinic acetylcholine receptor, which has a range of effects on the body.
Biochemical and Physiological Effects:
BUPI has a number of interesting biochemical and physiological effects. It has been shown to modulate the immune system, which has potential implications for the treatment of a range of diseases. BUPI has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. Additionally, BUPI has been shown to improve cognitive function, which has potential implications for the treatment of cognitive disorders.
Advantages and Limitations for Lab Experiments
BUPI has a number of advantages and limitations for lab experiments. One advantage is its specificity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in physiological processes. Additionally, BUPI has been shown to have a relatively low toxicity, which makes it a safe compound to work with. However, one limitation of BUPI is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Future Directions
There are a number of future directions for research into BUPI. One area of interest is the potential use of BUPI as a therapeutic agent for a range of diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, there is interest in exploring the potential use of BUPI as a tool for studying the role of the α7 nicotinic acetylcholine receptor in physiological processes. Finally, there is interest in developing more potent analogs of BUPI that may be useful in a range of experiments.
Synthesis Methods
BUPI can be synthesized using a variety of methods, including the reaction of 2-sec-butylphenyl isocyanate with propylamine. Other methods include the reaction of 2-sec-butylphenyl isocyanate with a range of primary amines, as well as the reaction of 2-sec-butylphenyl isocyanate with secondary amines in the presence of a catalyst.
Scientific Research Applications
BUPI has been extensively studied for its potential use in scientific research. It has been shown to have a number of interesting properties, including its ability to modulate the immune system and its potential as a therapeutic agent for a range of diseases. BUPI has been shown to be effective in treating a range of conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
1-(2-butan-2-ylphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-4-10-15-14(17)16-13-9-7-6-8-12(13)11(3)5-2/h6-9,11H,4-5,10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNJKPYVUCOZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)


![4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)
![4-(2,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5327432.png)

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5327449.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5327453.png)

![2-({4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327480.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5327483.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5327494.png)